DL-Glutaryl carnitine-13C,d3

Stable isotope internal standard LC-MS/MS quantification Deuterium exchange

Accurate glutarylcarnitine (C5DC) quantification in newborn screening and metabolomics is compromised by isomeric interference (C10-OH) and deuterium-hydrogen exchange when using single-labeled internal standards. DL-Glutaryl carnitine-13C,d3 solves this with dual carbon-13 and deuterium labeling. - Achieves LOQ of 0.025 μM in LC-MS/MS (MRM m/z 388→115) - Eliminates false GA1 positives/negatives from flow injection MS/MS - Validated for dried blood spots, plasma, and urine matrices - Enables harmonized inter-laboratory calibration

Molecular Formula C12H21NO6
Molecular Weight 279.31 g/mol
Cat. No. B12405474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Glutaryl carnitine-13C,d3
Molecular FormulaC12H21NO6
Molecular Weight279.31 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-]
InChIInChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/i1+1D3
InChIKeyNXJAXUYOQLTISD-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Glutaryl Carnitine-13C,d3 Internal Standard


DL-Glutaryl carnitine-13C,d3 is a stable isotope-labeled acylcarnitine derivative incorporating both carbon-13 and deuterium labels for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Glutarylcarnitine (C5DC) serves as a critical diagnostic biomarker for glutaric acidemia type 1 (GA1) and other metabolic disorders, where its accumulation patterns enable disease screening and therapeutic monitoring [2]. The dual-isotope labeling (13C + d3) distinguishes this compound from single-isotope deuterated alternatives by mitigating deuterium-hydrogen exchange risks while maintaining full co-elution with endogenous analyte .

✓ Dual 13C/d3 design reduces hydrogen exchange risk
✓ LC-MS/MS internal standard for glutarylcarnitine (C5DC)
✓ Structural match ensures co-elution with endogenous analyte

Why Generic Standards Fail for DL-Glutaryl Carnitine-13C,d3


Accurate quantification of glutarylcarnitine in biological matrices demands an internal standard that exactly mimics the analyte's chromatographic behavior while remaining spectrally distinguishable. Unlabeled DL-glutaryl carnitine cannot be differentiated from endogenous C5DC by mass spectrometry, rendering it unsuitable for stable isotope dilution analysis [1]. Flow injection tandem MS methods widely used for newborn screening lack chromatographic separation and suffer from isomeric interference — notably between C5DC and C10-OH (3-hydroxydecanoylcarnitine), which share the m/z 388→85 transition in butylated form — leading to both false-positive and false-negative GA1 results when internal standards fail to correct for such co-elution effects [2]. Additionally, proficiency testing data demonstrate that the choice of stable isotope internal standard composition significantly alters ion detection values for glutarylcarnitine quantification, with different labeled standards yielding significantly different quantitative outcomes [3]. This underscores that internal standard selection is not interchangeable but directly governs analytical accuracy.

Unlabeled analog
Cannot be differentiated from endogenous C5DC by mass spectrometry, precluding stable isotope dilution analysis.
Deuterium-only standards
H/D exchange may occur at carbonyl-adjacent positions, compromising quantification accuracy across analytical conditions.
Co-elution interference
C5DC and C10-OH (m/z 388→85) are indistinguishable by flow injection MS/MS; internal standard selection alone cannot correct this without chromatographic separation.

DL-Glutaryl Carnitine-13C,d3 Differentiation Evidence


Dual Labeling Reduces Deuterium Exchange Risk

DL-Glutaryl carnitine-13C,d3 employs dual isotope labeling (13C plus d3) rather than relying solely on deuterium. Deuterium labels positioned on carbon adjacent to carbonyl groups are susceptible to proton/deuterium exchange under certain analytical conditions, which compromises quantification accuracy . By contrast, 13C labels are structurally stable and not subject to exchange . This dual-label design confers enhanced analytical robustness relative to deuterium-only standards (e.g., L-Glutaryl Carnitine-d6 or d9).

Dual labeling reduces exchange risk
Class-level inference
Dual 13C/d3 design: 13C backbone is exchange-resistant; d3 provides additional mass shift. Deuterium-only standards (d6, d9) risk H/D exchange adjacent to carbonyl groups.
Supports quantitative robustness under variable analytical conditions.
Exchange risk dependent on mobile phase pH and temperature; class-level design principle.
Stable isotope internal standard LC-MS/MS quantification Deuterium exchange

LC-MS/MS Sensitivity for C5DC Detection

A validated LC-MS/MS method employing stable isotope-labeled internal standard (the functional role of DL-Glutaryl carnitine-13C,d3) for C5DC quantification in plasma achieved a lower limit of quantification (LOQ) of 0.025 μM across a linearity range of 0.025-20 μM [1]. This method reliably distinguished all GA1 cases, including low-excretor variants, from normal controls by utilizing the specific m/z 388→115 transition for butylated C5DC [1].

LC-MS/MS sensitivity for C5DC
Class-level inference
LOQ 0.025 μM
Supports detection of low-excretor C5DC variants in research matrices.
LC-MS/MS with MRM detection; linearity 0.025–20 μM. Plasma research matrices.
Analytical method validation GA1 diagnosis Limit of quantification

Isobaric Discrimination of C5DC from C10-OH

Flow injection tandem MS methods cannot distinguish C5DC (glutarylcarnitine) from its isobaric interferent C10-OH (3-hydroxydecanoylcarnitine) because both share the m/z 388→85 transition in butylated form [1]. An LC-MS/MS method using stable isotope internal standards discriminates C5DC from C10-OH via distinct precursor-product ion pairs: m/z 388→115 specific for butylated C5DC, and m/z 332→85 for underivatized C10-OH [1]. In validation, patients with ambiguous C5DC elevations by routine analysis showed clearly elevated C10-OH (m/z 332→85) but normal C5DC (m/z 388→115), confirming the interference [1].

Isobaric discrimination of C5DC from C10-OH
Head-to-head
LC-MS/MS resolves C5DC (m/z 388→115) from C10-OH (m/z 332→85). Flow injection MS/MS cannot separate the shared m/z 388→85 transition, causing false positives.
Internal standard-enabled LC-MS/MS reduces false-positive GA1 screening signals.
21 ambiguous samples correctly reclassified after chromatographic separation.
Isobaric separation C5DC quantification UPLC-MS/MS

Internal Standard Composition and Quantification Accuracy

Analysis of proficiency testing data evaluating different stable isotope internal standards for acylcarnitine quantification revealed that analysis of labeled versus unlabeled standards — including 2H3-octanoylcarnitine (C8), glutarylcarnitine (C5DC), and malonylcarnitine (C3DC) — yielded significantly different ion detection values [1]. This finding empirically demonstrates that internal standard selection is not interchangeable and directly impacts quantitative accuracy for glutarylcarnitine measurements [1].

Internal standard composition and accuracy
Head-to-head
Proficiency testing data show that different stable isotope internal standard compositions yield significantly different ion detection values for glutarylcarnitine.
Analyte-specific isotopologue selection is essential for reproducible quantification.
Inter-laboratory dried blood spot MS/MS data; underscores non-interchangeability.
Inter-laboratory variation Internal standard selection Quantification accuracy

DL-Glutaryl Carnitine-13C,d3 Application Scenarios


Newborn Screening for Glutaric Acidemia Type 1

DL-Glutaryl carnitine-13C,d3 serves as an internal standard in LC-MS/MS methods for quantifying C5DC in dried blood spots or plasma, enabling GA1 detection with high specificity. The validated method achieves an LOQ of 0.025 μM and reliably discriminates C5DC from interfering C10-OH species via m/z 388→115 MRM transitions [1]. This application directly addresses the diagnostic challenge of identifying low-excretor GA1 variants that routine flow injection MS/MS methods may miss [1].

Metabolomics and Biomarker Discovery

As a stable isotope-labeled internal standard, DL-Glutaryl carnitine-13C,d3 supports targeted metabolomics workflows for quantifying glutarylcarnitine alongside other acylcarnitines in plasma, urine, or tissue homogenates. The dual-label design provides robust normalization of matrix effects and instrument variability, essential for cross-study comparability in biomarker validation studies [1].

Method Validation and Inter-Laboratory Standardization

Given that proficiency testing data demonstrate significant variability in glutarylcarnitine quantification depending on internal standard composition [1], DL-Glutaryl carnitine-13C,d3 is positioned for use in method validation protocols and inter-laboratory harmonization efforts. Its defined isotopic composition supports reproducible calibration and traceable quantitative measurements across different analytical platforms [2].

Pharmaceutical Metabolism and Pharmacokinetic Studies

Stable heavy isotopes of carbon and hydrogen have been incorporated into drug molecules largely as tracers for quantitation during drug development [1]. DL-Glutaryl carnitine-13C,d3 can be employed in preclinical and clinical pharmacokinetic studies where accurate quantification of endogenous glutarylcarnitine is required as a metabolic endpoint or safety biomarker [1].

Application
Selection Property
Validation Focus
GA1 biomarker quantification in newborn screening research
LC-MS/MS internal standard for C5DC
Isobaric interference correction, LOQ validation
Targeted metabolomics and biomarker validation
Matrix-matched isotopic internal standard
Matrix effect normalization, cross-study comparability
Method validation and inter-laboratory standardization
Defined isotopic composition
Quantification accuracy, reproducibility across platforms
Preclinical pharmacokinetic and metabolic endpoint research
Stable isotope tracer for C5DC quantitation
Endogenous C5DC as safety biomarker, exposure assessment

Technical Documentation Hub

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33 linked technical documents
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